molecular formula C7H12IN3 B13169425 Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13169425
M. Wt: 265.09 g/mol
InChI Key: KRKAKHYFLINLNZ-UHFFFAOYSA-N
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Description

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS: 2091762-27-3) is a pyrazole-derived amine with the molecular formula C₇H₁₂IN₃ and a molecular weight of 265.09 g/mol . Its structure comprises a pyrazole ring substituted with an iodine atom at position 3, a methyl group at position 1, and an ethylamine side chain at position 4 (Figure 1).

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H12IN3/c1-3-9-4-6-5-11(2)10-7(6)8/h5,9H,3-4H2,1-2H3

InChI Key

KRKAKHYFLINLNZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-iodo-1-methyl-1H-pyrazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

  • Chemistry Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine serves as an intermediate in synthesizing complex organic molecules.
  • Biology This compound is valuable in studying enzyme interactions and as a probe in biochemical assays. Pyrazole derivatives can modulate receptor activity, particularly in pathways related to cancer and inflammation, leading to altered signaling cascades that affect cell proliferation and survival.
  • Industry It is used in producing agrochemicals and dyestuffs.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidation can form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can produce amines or other reduced forms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The iodine atom can be substituted with functional groups like hydroxyl, amino, or alkyl groups, facilitated by reagents like sodium hydroxide or other bases.

This compound has potential biological activities, especially in medicinal chemistry and drug design. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. Pyrazole derivatives have shown promise as enzyme inhibitors, binding to active sites and inhibiting enzyme activity, such as cyclooxygenase (COX) enzymes involved in inflammatory pathways.

Anticancer Activity

Pyrazole derivatives, including this compound, exhibit anticancer potential.

Antitumor Efficacy: Some pyrazole derivatives have demonstrated potent activity against various cancer cell lines, with some exhibiting IC50 values lower than conventional chemotherapeutics.

Selectivity for Cancer Cells: Certain pyrazole compounds selectively target cancer cells while sparing normal cells, highlighting their potential as safer therapeutic options.

Structure–Activity Relationship (SAR): Modifications at specific positions on the pyrazole ring significantly alter biological activity, emphasizing the importance of structure in drug design.

Anti-inflammatory Activity

Pyrazole derivatives have demonstrated anti-inflammatory properties, effectively managing inflammatory conditions by modulating cytokine release.

Related Research

Studies on pyrazole compounds have shown diverse biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties . The nitrogen atom within the imine group can form hydrogen bonds with the active sites of receptors and enzyme constituents, allowing intervention in cellular processes .

Radiotracer Studies

Mechanism of Action

The mechanism of action of Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine C₇H₁₂IN₃ 265.09 3-iodo, 1-methyl, ethylamine side chain
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine oxalate C₉H₁₇N₃·C₂H₂O₄ ~309.28* 3,5-dimethyl, methylamine side chain
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₂₀ClN₃ 217.74 3-methyl, 1-propyl, ethylamine side chain
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine C₉H₁₁N₅S 221.28 3-methyl, thiazolylamine substituent
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 3-trifluoromethyl, ethylamine side chain
Key Observations :

Substituent Effects: The iodine atom in the target compound enhances molecular weight and polarizability compared to methyl or trifluoromethyl groups . Trifluoromethyl groups introduce strong electron-withdrawing effects, which may modulate reactivity in nucleophilic substitutions .

Amine Side Chains :

  • All compounds feature primary or secondary amines, which are critical for hydrogen bonding and coordination chemistry.

Physicochemical and Functional Comparisons

Solubility and Stability :

Biological Activity

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The synthesis typically involves the reaction of 3-iodo-1-methylpyrazole with ethyl amine derivatives, leading to the formation of the target compound. The structural formula can be represented as follows:

C8H10IN3\text{C}_8\text{H}_{10}\text{I}\text{N}_3

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives often act by binding to the active sites of enzymes, thereby inhibiting their activity. For instance, compounds with similar structures have shown inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Receptor Modulation : There is evidence suggesting that pyrazole derivatives can modulate receptor activity, particularly in pathways related to cancer and inflammation. This modulation can lead to altered signaling cascades that affect cell proliferation and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF7 (breast cancer)0.46Aurora-A kinase inhibition
Similar PyrazolesA549 (lung cancer)26Induction of apoptosis
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep2 (laryngeal cancer)3.25Cytotoxicity through cell cycle arrest

These findings indicate that this compound may exhibit significant anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Research has also pointed towards the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have been shown to reduce inflammation markers in various models:

Study ReferenceCompoundInflammatory ModelResult
Bouabdallah et al. N,N-bis[(3,5-dimethylpyrazol)]anilineCarrageenan-induced paw edemaSignificant reduction in edema
Wei et al. Ethyl derivativesLPS-induced inflammation in macrophagesDecreased TNF-alpha levels

These results suggest that pyrazole derivatives can be effective in managing inflammatory conditions by modulating cytokine release.

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed potent activity against various cancer cell lines, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics .
  • Selectivity for Cancer Cells : Research indicated that certain pyrazole compounds selectively target cancer cells while sparing normal cells, highlighting their potential as safer therapeutic options .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrazole ring significantly alter biological activity, emphasizing the importance of structure in drug design .

Q & A

Q. What conditions prevent degradation of this compound during storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to avoid photodegradation of the C-I bond. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) monitored by HPLC ensure integrity .

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